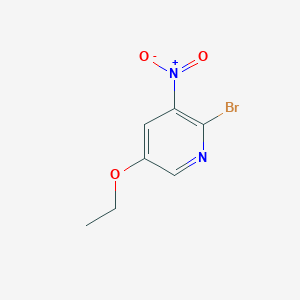

2-Bromo-5-ethoxy-3-nitropyridine

Description

BenchChem offers high-quality 2-Bromo-5-ethoxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-ethoxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H7BrN2O3 |

|---|---|

Poids moléculaire |

247.05 g/mol |

Nom IUPAC |

2-bromo-5-ethoxy-3-nitropyridine |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3 |

Clé InChI |

RLRSHHWYKQXFFK-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(N=C1)Br)[N+](=O)[O-] |

Origine du produit |

United States |

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-ethoxy-3-nitropyridine

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

2-Bromo-5-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its utility as a versatile building block for the synthesis of more complex bioactive molecules.[1] The pyridine scaffold is a privileged structure in drug design, and the specific arrangement of a bromo, ethoxy, and nitro group offers multiple, distinct reaction sites for further chemical elaboration. The nitro group acts as a powerful electron-withdrawing group and a precursor to an amino group, the bromo atom is primed for cross-coupling reactions, and the ethoxy moiety modulates solubility and metabolic stability. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this key intermediate, focusing on the causal chemistry behind the strategic choices in the synthetic route.

Retrosynthetic Analysis and Pathway Selection

The synthesis of a polysubstituted aromatic ring requires careful consideration of the directing effects of existing substituents and the order of functional group introduction. Our retrosynthetic strategy for 2-Bromo-5-ethoxy-3-nitropyridine identifies the Sandmeyer reaction as the most robust and reliable method for the final installation of the bromine atom at the 2-position. This well-established transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate.[2][3]

This disconnection leads to the key precursor, 2-Amino-5-ethoxy-3-nitropyridine (3) . The synthesis of this intermediate is therefore the central challenge. The proposed forward synthesis is designed to control the regiochemistry at each step, leveraging the powerful directing effects of amino and alkoxy groups while navigating the complexities of pyridine chemistry.

Caption: Retrosynthetic analysis of 2-Bromo-5-ethoxy-3-nitropyridine.

The Synthetic Pathway: A Step-by-Step Elucidation

The chosen forward synthesis is a three-stage process commencing from the readily available 2-Amino-5-bromopyridine. Each stage is designed to install the required functional groups in a controlled manner, culminating in the target molecule.

Caption: Overall workflow for the synthesis of 2-Bromo-5-ethoxy-3-nitropyridine.

Part 1: Synthesis of the Key Intermediate, 2-Amino-5-ethoxypyridine (2)

The initial step involves the conversion of 2-Amino-5-bromopyridine (1) to 2-Amino-5-ethoxypyridine (2) . This transformation is a nucleophilic aromatic substitution (SNAr) of bromide with ethoxide. It is critical to recognize that SNAr reactions on pyridine rings lacking strong activation by electron-withdrawing groups can be challenging. Literature indicates that the reaction of sodium ethoxide with 2-amino-5-bromopyridine can lead to side-reactions.[4] However, the use of a copper catalyst, a common strategy for such substitutions (an Ullmann condensation variant), can significantly improve the yield and selectivity by facilitating the displacement of the bromide.

Part 2: Regioselective Nitration

The second stage is the nitration of 2-Amino-5-ethoxypyridine (2) to yield 2-Amino-5-ethoxy-3-nitropyridine (3) . The regiochemical outcome of this electrophilic aromatic substitution is governed by the powerful directing effects of the substituents. The amino group at C2 is a potent activating ortho-, para-director, while the ethoxy group at C5 is also an activating ortho-, para-director. The C3 position is ortho to the strongly directing amino group, making it the most electronically enriched and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺). The reaction must be performed at low temperatures to prevent over-nitration and decomposition.

Part 3: The Sandmeyer Reaction: Installing the 2-Bromo Group

The final stage employs the Sandmeyer reaction to convert the 2-amino group of intermediate (3) into the target 2-bromo group.[5][6] This two-step, one-pot process begins with the diazotization of the primary amino group with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (HBr in this case), at 0-5 °C. This forms a highly reactive diazonium salt. The subsequent introduction of copper(I) bromide catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromide at the 2-position to yield the final product, 2-Bromo-5-ethoxy-3-nitropyridine (4) .[7]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Nitration reactions are highly exothermic and must be conducted with extreme care and strict temperature control.

Protocol 1: Synthesis of 2-Amino-5-ethoxypyridine (2)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry ethanol (150 mL). Carefully add sodium metal (1.5 eq) in small portions to generate sodium ethoxide.

-

Addition of Reagents: Once all the sodium has reacted, add 2-Amino-5-bromopyridine (1) (1.0 eq) and copper(I) iodide (0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Amino-5-ethoxypyridine (2) .

Protocol 2: Synthesis of 2-Amino-5-ethoxy-3-nitropyridine (3)

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel and a thermometer, cool concentrated sulfuric acid (5 mL per gram of starting material) to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-Amino-5-ethoxypyridine (2) (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous solution of sodium hydroxide.

-

Isolation: The precipitated product is collected by filtration, washed with cold water until neutral, and dried under vacuum to give 2-Amino-5-ethoxy-3-nitropyridine (3) as a solid.

Protocol 3: Synthesis of 2-Bromo-5-ethoxy-3-nitropyridine (4)

-

Diazotization: Suspend 2-Amino-5-ethoxy-3-nitropyridine (3) (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq) and cool to 0 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.2 eq) dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% HBr and heat to 60 °C.

-

Addition: Add the cold diazonium salt solution portion-wise to the hot CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

Reaction Completion: After the addition is complete, heat the mixture at 80 °C for 1 hour, then cool to room temperature.

-

Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate. Purify the crude material via column chromatography (eluent: hexane/ethyl acetate) to afford 2-Bromo-5-ethoxy-3-nitropyridine (4) .

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield | Appearance |

| 1 | 2-Amino-5-bromopyridine | 2-Amino-5-ethoxypyridine | NaOEt, EtOH, CuI | 50-65% | Off-white solid |

| 2 | 2-Amino-5-ethoxypyridine | 2-Amino-5-ethoxy-3-nitropyridine | HNO₃, H₂SO₄ | 70-85% | Yellow solid |

| 3 | 2-Amino-5-ethoxy-3-nitropyridine | 2-Bromo-5-ethoxy-3-nitropyridine | NaNO₂, HBr, CuBr | 60-75% | Pale yellow solid |

Conclusion

The synthesis of 2-Bromo-5-ethoxy-3-nitropyridine is a multi-step process that requires careful control of regiochemistry. The presented pathway, culminating in a Sandmeyer reaction, represents a logical and robust approach. The success of the synthesis hinges on understanding the interplay of substituent directing effects during the critical nitration step and leveraging established, reliable transformations for the introduction of the bromo and ethoxy functionalities. This guide provides the necessary technical detail and scientific rationale for researchers to successfully prepare this valuable synthetic intermediate.

References

- Reisdorph, J. & Douglass, J. (2022).

- Douglass, J. et al. (2022).

-

Reisdorph, J. & Douglass, J. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

-

PrepChem (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]

-

den Hertog, H. J. & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. [Link]

-

Wikipedia (2024). Sandmeyer reaction. Wikipedia. [Link]

-

Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

SynArchive (n.d.). Sandmeyer Reaction. SynArchive. [Link]

-

The Royal Society of Chemistry (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

MDPI (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Matsumura, Y. et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC - NIH. [Link]

- Google Patents (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Bakke, J. (2000). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

-

Autechem (n.d.). Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. Autechem. [Link]

-

ResearchGate (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. [Link]

-

Ali, S. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

PrepChem (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [Link]

-

Organic Syntheses (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-5-ethoxy-3-nitropyridine from 2-Amino-5-ethoxypyridine: A Comprehensive Technical Guide

Executive Summary

Substituted pyridines are highly privileged scaffolds in modern drug discovery and agrochemical development. The target compound, 2-bromo-5-ethoxy-3-nitropyridine, serves as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a critical precursor for functionalized azaindoles.

This whitepaper details a robust, two-step synthetic sequence from 2-amino-5-ethoxypyridine. The process relies on two highly controlled transformations:

-

Electrophilic Aromatic Nitration : Exploiting the synergistic directing effects and steric blocking of the starting material to achieve exclusive C3-nitration.

-

Sandmeyer Bromination : Converting the C2-primary amine into a bromide via a diazonium intermediate, utilizing single-electron transfer (SET) copper catalysis.

Step 1: Regioselective Nitration of 2-Amino-5-ethoxypyridine

Mechanistic Rationale & Causality

The nitration of 2-aminopyridines typically yields a mixture of 3-nitro and 5-nitro isomers due to the strong ortho/para-directing nature of the C2-amino group. However, in 2-amino-5-ethoxypyridine, the C5 position is already occupied by the ethoxy moiety. This steric and electronic blockade forces the incoming nitronium ion (NO₂⁺) to attack exclusively at the C3 position.

The reaction is performed using a "mixed acid" system (concentrated H₂SO₄ and fuming HNO₃) at low temperatures[1]. The use of concentrated sulfuric acid is twofold: it generates the highly electrophilic nitronium ion from nitric acid, and it protonates the pyridine nitrogen. Protonation solubilizes the substrate and deactivates the pyridine ring just enough to prevent oxidative degradation of the electron-rich ethoxy group during the highly exothermic nitration event.

Reaction Pathway Diagram

Regioselective nitration of 2-amino-5-ethoxypyridine at the C3 position.

Detailed Experimental Protocol

Objective: Synthesize 2-amino-5-ethoxy-3-nitropyridine.

-

Preparation of the Substrate Solution: Charge a dry, multi-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 volumes). Cool the flask to 0–5 °C using an ice-water bath. Slowly add 2-amino-5-ethoxypyridine (1.0 equiv) portionwise. Causality: Stepwise addition mitigates the highly exothermic dissolution and protonation process, preventing localized heating that could cleave the ether linkage.

-

Nitration: Prepare a mixed acid solution containing concentrated H₂SO₄ (1.5 volumes) and fuming nitric acid (HNO₃, 1.15 equiv). Add this mixed acid dropwise to the reaction flask over 30–45 minutes, strictly maintaining the internal temperature below 10 °C[1].

-

Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2–3 hours. Validate reaction completion via LC-MS (monitoring the disappearance of the starting material mass).

-

Quench and Workup: Carefully pour the acidic mixture over crushed ice to quench the reaction. Slowly neutralize the aqueous mixture to pH 5–6 using a cold 25% aqueous ammonium hydroxide (NH₄OH) solution. Causality: Strict temperature control during neutralization prevents the base-catalyzed hydrolysis of the ethoxy group.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol to afford pure 2-amino-5-ethoxy-3-nitropyridine[2].

Step 2: Sandmeyer Bromination of 2-Amino-5-ethoxy-3-nitropyridine

Mechanistic Rationale & Causality

The conversion of the C2-amino group to a bromo substituent is achieved via the Sandmeyer reaction[3]. The amine is first diazotized using sodium nitrite (NaNO₂) in aqueous hydrobromic acid (HBr). The resulting diazonium salt is highly reactive and is subsequently decomposed by copper(I) bromide (CuBr).

The Cu(I) catalyst initiates a single-electron transfer (SET), releasing nitrogen gas and generating an aryl radical, which rapidly abstracts a bromine atom from the copper(II) species to form the target aryl bromide[4]. Using 48% aqueous HBr as the solvent is critical; the high concentration of bromide ions ensures that the aryl radical is trapped exclusively by bromine, preventing the competitive attack of water which would yield an undesired phenol byproduct.

Reaction Pathway Diagram

Sandmeyer bromination via diazonium salt and aryl radical intermediates.

Detailed Experimental Protocol

Objective: Synthesize 2-bromo-5-ethoxy-3-nitropyridine.

-

Diazotization: Suspend 2-amino-5-ethoxy-3-nitropyridine (1.0 equiv) in 48% aqueous hydrobromic acid (HBr, 8.0 volumes) in a round-bottom flask. Cool the suspension to 0–5 °C. Dissolve sodium nitrite (NaNO₂, 1.2 equiv) in a minimal amount of distilled water and add it dropwise to the suspension over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt[3].

-

Copper-Catalyzed Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.1 equiv) in 48% aqueous HBr (3.0 volumes) and cool to 0 °C. Slowly transfer the cold diazonium solution into the CuBr solution via an addition funnel. Causality: Adding the diazonium salt to the copper solution (reverse addition) ensures that the highly energetic diazonium species is immediately consumed upon contact with the catalyst, preventing dangerous accumulation and side reactions[4].

-

Decomposition: Allow the reaction mixture to slowly warm to room temperature, then gently heat to 40–50 °C for 1–2 hours. The evolution of nitrogen gas (N₂) will be observed. The reaction is complete when gas evolution ceases.

-

Workup and Isolation: Cool the mixture to room temperature and dilute with ice water. Extract the aqueous phase with dichloromethane (DCM, 3 × 10 volumes). Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude dark residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-bromo-5-ethoxy-3-nitropyridine as a crystalline solid.

Quantitative Data & Reaction Parameters

| Parameter | Step 1: Regioselective Nitration | Step 2: Sandmeyer Bromination |

| Starting Material | 2-Amino-5-ethoxypyridine | 2-Amino-5-ethoxy-3-nitropyridine |

| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | 48% aq. HBr, NaNO₂, CuBr |

| Equivalents (Active) | HNO₃ (1.15 eq) | NaNO₂ (1.2 eq), CuBr (1.1 eq) |

| Temperature Profile | 0 °C → 25 °C | 0 °C → 50 °C |

| Reaction Time | 2–4 hours | 2–3 hours |

| Primary Byproducts | Trace over-oxidation products | Phenol derivatives (if HBr is dilute) |

| Expected Yield Range | 75% – 85% | 65% – 75% |

Conclusion

The two-step synthesis of 2-bromo-5-ethoxy-3-nitropyridine from 2-amino-5-ethoxypyridine is a highly scalable and regiocontrolled sequence. By leveraging the innate directing effects of the ethoxy and amino groups, the nitration proceeds with absolute C3-selectivity. The subsequent Sandmeyer reaction effectively translates the amino group into a versatile bromide handle. Strict adherence to temperature controls, reagent stoichiometries, and addition sequences as outlined in this guide ensures high yields and prevents the formation of undesired hydrolytic or oxidative byproducts.

References

- Title: US20100216994A1 - Use of novel compound having affinity for amyloid Source: Google Patents URL

- Title: US6943257B2 - Process for preparation of aromatic halides from aromatic amines Source: Google Patents URL

-

Title: Synthesis of novel halopyridinylboronic acids and esters. Part 1: 2,3-Dibromopyridine and 2-bromo-3-iodopyridine as precursors (Bouillon et al.) Source: Tetrahedron 2002, 58 (17), 3323-3328 URL: [Link]

Sources

- 1. US20100216994A1 - Use of novel compound having affinity for amyloid, and process for production of the same - Google Patents [patents.google.com]

- 2. US20100216994A1 - Use of novel compound having affinity for amyloid, and process for production of the same - Google Patents [patents.google.com]

- 3. US6943257B2 - Process for preparation of aromatic halides from aromatic amines - Google Patents [patents.google.com]

- 4. US8293918B2 - Process for producing dihalopyridines - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-ethoxy-3-nitropyridine

Executive Summary

In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on highly functionalized, regioselectively addressable building blocks. 2-Bromo-5-ethoxy-3-nitropyridine (CAS: 1807003-39-9) represents a premier heterocyclic scaffold[1]. Featuring three distinct orthogonal vectors for functionalization—a labile halogen, a reducible nitro group, and an electron-modulating ethoxy ether—this molecule serves as a critical precursor for the synthesis of complex pharmacophores, most notably the imidazo[4,5- b ]pyridine (1-deazapurine) core[2]. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this building block in medicinal chemistry workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in both synthetic environments and biological systems. The ethoxy group at the C5 position acts as a lipophilic vector that modulates the pKa of the pyridine nitrogen, while the C2-bromo and C3-nitro groups dictate the molecule's primary reactivity[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Name | 2-Bromo-5-ethoxy-3-nitropyridine | Highly functionalized aza-arene. |

| CAS Number | 1807003-39-9 | Unique registry identifier[1]. |

| Molecular Formula | C 7 H 7 BrN 2 O 3 | Provides orthogonal reactive sites. |

| Molecular Weight | 247.05 g/mol | Low MW enables downstream elaboration without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~68.8 Ų | Optimal for membrane permeability; driven by NO 2 and pyridine N. |

| Hydrogen Bond Donors | 0 | Requires functionalization (e.g., amine addition) to introduce HBDs. |

| Hydrogen Bond Acceptors | 4 | Facilitates target protein binding (kinase hinge regions). |

| Rotatable Bonds | 2 | Confined to the ethoxy chain, ensuring a rigid core structure. |

Reactivity Mapping & Mechanistic Causality

The strategic value of 2-Bromo-5-ethoxy-3-nitropyridine lies in its highly predictable reactivity profile, governed by the electronic push-pull dynamics of its substituents.

-

C2-Bromine (Nucleophilic Aromatic Substitution - S N Ar): The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the ortho position (C3) further lowers the Lowest Unoccupied Molecular Orbital (LUMO)[4]. This activates the C2-bromine bond, allowing for rapid S N Ar with nucleophiles (such as primary amines) without the need for transition-metal catalysis. The rate-determining step is the nucleophilic attack forming the , which is highly stabilized by the delocalization of the negative charge onto both the nitro group and the aza-nitrogen[4],[5],[6].

-

C3-Nitro (Chemoselective Reduction): The nitro group acts as a masked amine. Once the C2 position is functionalized, the nitro group can be reduced to yield a 2,3-diaminopyridine derivative[2]. The causality behind choosing specific reduction conditions (e.g., Fe/NH 4 Cl vs. Pd/C) depends entirely on whether the C-Br bond needs to be preserved for downstream Suzuki or Buchwald-Hartwig cross-coupling.

-

C5-Ethoxy (Electronic Modulation): Unlike halogens or nitro groups, the ethoxy group is electron-donating via resonance. This tempers the extreme electrophilicity of the ring, preventing unwanted side reactions (such as ring-opening) and improving the solubility of the scaffold in organic solvents.

Strategic Applications in Medicinal Chemistry

The primary application of 2-Bromo-5-ethoxy-3-nitropyridine is the construction of imidazo[4,5- b ]pyridines . As bioisosteres of purines, these fused bicyclic systems are privileged scaffolds in pharmacology[7]. According to comprehensive reviews on their , imidazo[4,5- b ]pyridines have been successfully developed into potent cyclin-dependent kinase (CDK) inhibitors, Aurora kinase inhibitors, proton pump inhibitors (e.g., tenatoprazole), and anti-inflammatory agents targeting nitric oxide synthase (NOS)[8],[9]. The ethoxy group from our starting material ultimately occupies a specific vector in the solvent-exposed region or hydrophobic pocket of these target enzymes, enhancing binding affinity[10].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating—meaning the reaction provides intrinsic feedback (visual or analytical) to confirm success at each step without requiring complex workups.

Protocol A: Regioselective S N Ar with Primary Amines

Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HBr, driving the equilibrium forward without competing with the primary amine for the electrophilic C2 site[2].

-

Initiation: Dissolve 2-Bromo-5-ethoxy-3-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N 2 atmosphere.

-

Addition: Add the desired primary amine (1.2 eq) followed by DIPEA (2.0 eq).

-

Propagation: Stir the mixture at 50°C for 4 hours.

-

Self-Validation: The reaction is visually self-indicating. The solution will transition from a pale yellow to a deep, vibrant orange/red. This color shift is caused by the extended conjugation of the newly formed nitro-aromatic amine. LC-MS analysis will confirm the complete disappearance of the starting material and the loss of the characteristic M / M+2 bromine isotope pattern.

-

Isolation: Quench with ice water to precipitate the product. Filter, wash with water to remove DMF, and dry under a vacuum.

Protocol B: Chemoselective Nitro Reduction

Causality: To prevent the potential hydrogenolysis of any remaining halogens or sensitive functional groups introduced in Protocol A, we employ a mild, single-electron transfer reduction using Iron and Ammonium Chloride rather than Palladium-catalyzed hydrogenation[2].

-

Initiation: Suspend the intermediate from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol and H 2 O.

-

Addition: Add Iron powder (5.0 eq, 325 mesh) and NH 4 Cl (2.0 eq).

-

Propagation: Heat the suspension to 80°C for 2 hours under vigorous stirring.

-

Self-Validation: The reaction mixture will change from a bright orange solution to a dense, dark brown/black slurry as the Fe(0) is oxidized to iron oxides. LC-MS will show a distinct mass shift of -30 Da (loss of two oxygen atoms [-32], gain of two protons [+2]).

-

Isolation: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with brine, and dry over Na 2 SO 4 .

Protocol C: Cyclization to Imidazo[4,5- b ]pyridine

Causality: The resulting 2,3-diaminopyridine is highly nucleophilic. Condensation with an aldehyde in the presence of an oxidant, or with an orthoester under acidic conditions, rapidly constructs the imidazole ring[11].

-

Initiation: Dissolve the diamine intermediate (1.0 eq) in an appropriate solvent (e.g., or neat triethyl orthoformate)[11].

-

Addition: Add the corresponding aldehyde (1.1 eq) and a catalytic amount of acid (e.g., p-TsOH or Acetic Acid).

-

Propagation: Reflux for 6-8 hours.

-

Self-Validation: 1 H NMR of the crude mixture will show the complete disappearance of the broad primary amine singlets (typically around 4.0-5.0 ppm) and the emergence of a highly deshielded imidazole proton (if an orthoester was used) or specific aryl protons from the aldehyde.

-

Isolation: Neutralize, extract, and purify via flash column chromatography to yield the final 1-deazapurine scaffold.

Workflow Visualization

The following diagram illustrates the logical progression of the three-step synthetic workflow, highlighting the self-validating checkpoints at each stage.

Figure 1: Three-step synthetic workflow from 2-Bromo-5-ethoxy-3-nitropyridine to 1-deazapurines.

References

-

Chemsrc. "2-Bromo-5-ethoxy-3-nitropyridine | CAS#:1807003-39-9". Chemsrc Chemical Database.[Link]

-

Antoniak, D., & Barbasiewicz, M. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution". Organic Letters, American Chemical Society.[Link]

-

Krause, M., Foks, H., & Gobis, K. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives". Molecules, MDPI.[Link]

-

Kulkarni, A. et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium". ACS Omega, American Chemical Society.[Link]

-

Krňávek, D. et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines". ACS Combinatorial Science, American Chemical Society.[Link]

Sources

- 1. 2-Bromo-5-ethoxy-3-nitropyridine | CAS#:1807003-39-9 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Bromo-5-ethoxy-3-nitropyridine | CAS#:1807003-39-9 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Bromo-5-ethoxy-3-nitropyridine: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxy-3-nitropyridine, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, logical synthetic pathways, and its potential as a key intermediate in the creation of novel therapeutics. This document is designed to be a practical resource, grounding theoretical concepts in established chemical principles and providing actionable insights for laboratory applications.

Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

Molecular Formula and Weight

Based on its chemical name, the molecular formula for 2-Bromo-5-ethoxy-3-nitropyridine is determined by the summation of its constituent atoms: a pyridine ring, a bromine atom, an ethoxy group, and a nitro group.

-

Pyridine Core: C₅H₅N

-

Substituents: -Br, -OCH₂CH₃, -NO₂ at positions 2, 5, and 3, respectively. This substitution pattern results in the removal of three hydrogen atoms from the pyridine ring.

-

Ethoxy Group: Adds C₂H₅O.

This leads to the molecular formula: C₇H₇BrN₂O₃ .

The molecular weight is calculated from the atomic weights of the constituent elements:

| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 247.048 |

The compound is registered under CAS Number 886372-76-5 , which may be listed as 5-Bromo-2-ethoxy-3-nitropyridine depending on the nomenclature priority rules applied.[1]

Synthesis and Reaction Mechanisms

While dedicated literature on the synthesis of 2-Bromo-5-ethoxy-3-nitropyridine is not abundant, a logical and efficient synthetic route can be proposed based on well-established principles of pyridine chemistry. The most plausible approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Pathway

A likely precursor for this synthesis is 5-Bromo-2-chloro-3-nitropyridine, a commercially available and reactive starting material.[2] The chloro group at the 2-position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

The proposed reaction is the substitution of the chlorine atom with an ethoxy group using sodium ethoxide in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of 2-Bromo-5-ethoxy-3-nitropyridine

-

Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a separate flask, dissolve 5-Bromo-2-chloro-3-nitropyridine in anhydrous ethanol.

-

Nucleophilic Substitution: Slowly add the sodium ethoxide solution to the solution of the starting material at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically quenched with water and the product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 2-Bromo-5-ethoxy-3-nitropyridine.

The diagram below illustrates the logical workflow for this synthesis.

Caption: Proposed synthetic workflow for 2-Bromo-5-ethoxy-3-nitropyridine.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved small molecule drugs containing this heterocyclic motif.[3] The subject of this guide, 2-Bromo-5-ethoxy-3-nitropyridine, serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The true value of this compound lies in its functionality as a versatile intermediate. The bromine atom and the nitro group are key reactive handles for further molecular elaboration.

-

Suzuki and other Cross-Coupling Reactions: The bromo group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is a common strategy for building molecular complexity.

-

Nucleophilic Substitution: While the ethoxy group is generally stable, the bromo group can also be displaced by strong nucleophiles under specific conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This resulting amino group provides a crucial point for further functionalization, such as amide bond formation, which is a key linkage in many drug molecules.

The general scheme for its utility in drug discovery is outlined below.

Caption: Role of 2-Bromo-5-ethoxy-3-nitropyridine in drug discovery.

By analogy with structurally related compounds like 2-amino-3-bromo-5-nitropyridine and 5-bromo-2-nitropyridine, this molecule is an excellent candidate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[4][5] These classes of drugs often rely on a heterocyclic core to properly orient functional groups for binding to their biological targets.

Safety and Handling

Hazard Profile of Related Compounds

Structurally similar bromo-nitropyridines are classified as follows:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Bromo-5-ethoxy-3-nitropyridine is a chemical compound with significant potential for researchers in the pharmaceutical and life sciences sectors. Its defined molecular structure and the presence of multiple reactive sites make it an ideal intermediate for the synthesis of complex, biologically active molecules. By understanding its core properties and employing logical synthetic strategies, scientists can effectively leverage this compound as a valuable tool in the ongoing quest for novel and more effective therapeutics.

References

- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023, April 3).

-

Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Available at: [Link]

-

Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). Royal Society of Chemistry. Available at: [Link]

-

2-Bromo-5-chloro-3-nitropyridine. Catsyn. Available at: [Link]

-

2-Bromo-3-methyl-5-nitropyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Bromo-5-nitropyridine Spectrum. SpectraBase. Available at: [Link]

-

CAS 886372-76-5 | 5-Bromo-2-ethoxy-3-nitropyridine. Boron Molecular. Available at: [Link]

-

5-Bromo-2-chloro-3-nitropyridine: A Key Intermediate for Organic Synthesis. (2026, February 14). Autech. Available at: [Link]

-

2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available at: [Link]

-

2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-5-ethoxy-3-nitropyridine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-5-ethoxy-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a predictive framework based on molecular structure and the fundamental principle of "like dissolves like."[1][2][3] Furthermore, it outlines detailed experimental protocols for the systematic determination of both qualitative and quantitative solubility, empowering researchers to generate robust and reliable data for their specific applications.

Theoretical Solubility Profile of 2-Bromo-5-ethoxy-3-nitropyridine

To predict the solubility of 2-Bromo-5-ethoxy-3-nitropyridine, a thorough analysis of its molecular structure is essential to understand its polarity and potential for intermolecular interactions.[4][5][6][7]

1.1. Molecular Structure Analysis

The structure of 2-Bromo-5-ethoxy-3-nitropyridine incorporates several functional groups that contribute to its overall physicochemical properties:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. The aromatic system itself can participate in pi-pi stacking interactions.

-

Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group. The oxygen atoms are partial negative charges, making them potential hydrogen bond acceptors.

-

Bromo Group (-Br): An electronegative halogen atom that contributes to the molecule's dipole moment and can participate in halogen bonding.

-

Ethoxy Group (-OCH2CH3): This group introduces both a polar ether linkage (C-O-C) and a nonpolar ethyl chain. The oxygen atom can act as a hydrogen bond acceptor.

1.2. Predicted Intermolecular Forces and Polarity

The combination of these functional groups results in a molecule with a significant dipole moment, rendering it a polar aprotic compound. The expected intermolecular forces that 2-Bromo-5-ethoxy-3-nitropyridine can engage in are:

-

Dipole-Dipole Interactions: Due to the presence of polar bonds (C-N, N-O, C-Br, C-O).[1]

-

London Dispersion Forces: Present in all molecules, and influenced by the overall size and shape of the molecule.

-

Hydrogen Bond Acceptance: The nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, and the oxygen atom of the ethoxy group can all act as hydrogen bond acceptors.

The molecule lacks a hydrogen atom bonded to a highly electronegative atom (O-H or N-H), so it cannot act as a hydrogen bond donor.

1.3. Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, 2-Bromo-5-ethoxy-3-nitropyridine is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[1][2][3][8][9][10]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents share similar polarity and can engage in strong dipole-dipole interactions with the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | These solvents can act as hydrogen bond donors to the acceptor sites on the solute, in addition to dipole-dipole interactions. Solubility in water is likely to be lower due to the energetic cost of disrupting the strong hydrogen-bonding network of water. |

| Nonpolar | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | Low to Insoluble | The intermolecular forces between the nonpolar solvent molecules (primarily London dispersion forces) are significantly different from the strong dipole-dipole interactions within the polar solute. |

Experimental Determination of Solubility

The following protocols provide a systematic approach to experimentally verify the predicted solubility profile and obtain precise quantitative data.

2.1. Qualitative Solubility Determination

This method offers a rapid assessment of solubility in a range of solvents and is useful for initial solvent screening.

2.1.1. Protocol

-

Preparation: Add approximately 10 mg of 2-Bromo-5-ethoxy-3-nitropyridine to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a different organic solvent in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex or shake vigorously for 60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Classification:

-

Soluble: No visible solid particles after the addition of 1 mL of solvent.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No apparent dissolution of the solid.

-

-

Record: Document the observations for each solvent.

2.1.2. Workflow Diagram

Sources

- 1. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 2. Khan Academy [khanacademy.org]

- 3. fiveable.me [fiveable.me]

- 4. ck12.org [ck12.org]

- 5. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Solution Process [chem.fsu.edu]

Navigating the Spectroscopic Maze: A Technical Guide to the ¹H and ¹³C NMR of 2-Bromo-5-ethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-ethoxy-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of experimentally acquired spectra in the public domain, this paper presents high-quality predicted data, serving as a robust reference for researchers synthesizing or working with this compound. The guide elucidates the rationale behind the predicted chemical shifts and coupling constants, drawing upon fundamental NMR principles and comparative data from analogous structures. Furthermore, a comprehensive, field-proven protocol for sample preparation and NMR data acquisition is provided, ensuring that researchers can confidently acquire and interpret their own experimental data.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine ring is a cornerstone motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on this heterocyclic scaffold dictates its chemical properties, biological activity, and material performance. 2-Bromo-5-ethoxy-3-nitropyridine is a molecule of interest due to its unique electronic and steric features. The interplay of the electron-withdrawing nitro group, the electron-donating ethoxy group, and the sterically demanding and electronegative bromine atom creates a distinct electronic environment within the pyridine ring, making NMR spectroscopy the ideal technique for its structural elucidation. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data have been generated using advanced computational models. While these predictions are highly reliable, it is crucial for researchers to validate them against experimentally acquired data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Bromo-5-ethoxy-3-nitropyridine is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.4 | Doublet (d) | ~2.5 | 1H |

| H-6 | ~8.2 | Doublet (d) | ~2.5 | 1H |

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.0 | 2H |

| -OCH₂CH₃ | ~1.5 | Triplet (t) | ~7.0 | 3H |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~160 |

| C-3 | ~150 |

| C-6 | ~145 |

| C-4 | ~120 |

| C-2 | ~115 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~14 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

In-depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the pyridine ring.

-

¹H NMR Analysis :

-

Aromatic Protons (H-4 and H-6) : The two protons on the pyridine ring appear as distinct doublets. The electron-withdrawing nature of the nitro group at position 3 and the bromine atom at position 2 deshields the adjacent protons, causing them to resonate at a relatively high chemical shift (downfield). The H-4 proton is expected to be the most downfield due to the strong deshielding effect of the adjacent nitro group. The H-6 proton is also downfield, influenced by the electronegative nitrogen atom in the ring and the bromine at the adjacent C-2 position. The small coupling constant (~2.5 Hz) is characteristic of a meta-coupling between H-4 and H-6.

-

Ethoxy Group Protons : The ethoxy group gives rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl pattern is a result of spin-spin coupling between the adjacent methylene and methyl groups, with a typical coupling constant of around 7.0 Hz. The methylene protons are shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

-

¹³C NMR Analysis :

-

Aromatic Carbons : The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon bearing the ethoxy group (C-5) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbon with the nitro group (C-3) will also be significantly downfield. The carbon attached to the bromine (C-2) is expected to be at a lower chemical shift due to the "heavy atom effect" of bromine. The remaining aromatic carbons (C-4 and C-6) will have chemical shifts influenced by the combined electronic effects of all substituents.

-

Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality NMR data for 2-Bromo-5-ethoxy-3-nitropyridine, the following detailed protocol is recommended.[1]

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

-

Sample Concentration : Weigh approximately 5-10 mg of the purified 2-Bromo-5-ethoxy-3-nitropyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Capping and Labeling : Cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

-

Instrument : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insertion and Locking : Insert the NMR tube into the spectrometer's probe. The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Perform automatic or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition :

-

Set the spectral width to a standard range for organic molecules (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).

-

-

¹³C NMR Acquisition :

-

Set the spectral width to a standard range for carbon nuclei (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking : Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Figure 1: 2D structure of 2-Bromo-5-ethoxy-3-nitropyridine.

Caption: Workflow for the characterization of 2-Bromo-5-ethoxy-3-nitropyridine.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 2-Bromo-5-ethoxy-3-nitropyridine for researchers in the chemical and pharmaceutical sciences. By presenting high-quality predicted spectral data and a thorough interpretation based on fundamental principles, this document serves as a valuable resource for the structural verification of this compound. The detailed experimental protocol empowers scientists to confidently acquire and process their own NMR data, ensuring accuracy and reproducibility in their research endeavors. As with all synthesized compounds, the ultimate confirmation of structure lies in the correlation of predicted data with robust experimental evidence.

References

-

ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 265-282. Retrieved from [Link]

Sources

Structural and Vibrational Elucidation of 2-Bromo-5-ethoxy-3-nitropyridine: A Comprehensive FT-IR Spectroscopy Guide

Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Molecular Context

2-Bromo-5-ethoxy-3-nitropyridine (CAS: 1807003-39-9) is a highly substituted, electron-modulated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The structural verification of this intermediate is critical for downstream synthetic success. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming its molecular architecture.

Because the molecule features a unique combination of electron-withdrawing (-NO₂, -Br) and electron-donating (-OEt) substituents on a heteroaromatic core, its vibrational spectrum is governed by complex electronic "push-pull" dynamics. This whitepaper provides a rigorous, theoretically grounded guide to acquiring and interpreting the FT-IR spectrum of this compound.

The Physics of the Spectrum: Electronic "Push-Pull" Dynamics

To accurately assign the FT-IR peaks of 2-Bromo-5-ethoxy-3-nitropyridine, one must understand the causality behind its vibrational modes. The molecule's absorption frequencies are not merely the sum of isolated functional groups; they are heavily modulated by the electronic environment of the pyridine ring[1].

-

The Pyridine Core: The base heteroaromatic ring is naturally electron-deficient compared to benzene. Its characteristic C=C and C=N stretching vibrations are highly sensitive to substituent effects[1].

-

The Nitro Group (-NO₂): Positioned at C3, the nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This pulls electron density away from the ring, increasing the force constant of the adjacent C=N bond and shifting its stretching frequency to a higher wavenumber[2].

-

The Ethoxy Group (-OEt): Positioned at C5, the ethoxy group acts as an electron-donating group via resonance (+M). It pushes electron density back into the conjugated system, counteracting the nitro group and creating a highly polarized axis across the molecule[3].

-

The Bromo Group (-Br): Located at C2, bromine withdraws electron density inductively (-I), polarizing the C-Br bond and manifesting as a sharp, distinct stretching mode in the fingerprint region[4].

Fig 1: Electronic push-pull effects of substituents on the pyridine core's vibrational frequencies.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be self-validating. Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology

-

System Readiness & Calibration (Background Scan)

-

Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

-

Causality: Subtracts atmospheric H₂O and CO₂ contributions from the final spectrum. Diamond is chosen over ZnSe because it is chemically inert and provides a full spectral window (4000–400 cm⁻¹).

-

Validation Check: Ensure the single-beam energy profile matches the manufacturer's baseline and the 100% transmittance line is flat within ±0.5%.

-

-

Sample Preparation & Loading

-

Action: Place 2–5 mg of desiccated 2-Bromo-5-ethoxy-3-nitropyridine powder onto the crystal. Apply uniform pressure using the ATR anvil.

-

Causality: The evanescent IR wave only penetrates 0.5–2.0 µm into the sample. Intimate physical contact is strictly required to generate a strong, reliable absorbance signal.

-

Validation Check: Monitor the live preview. Increase anvil pressure until the strongest peak (the asymmetric -NO₂ stretch at ~1530 cm⁻¹) reaches an absorbance of 0.4–0.8 AU, ensuring it remains within the linear dynamic range of the detector.

-

-

Spectral Acquisition

-

Action: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

-

Causality: 32 scans provide an optimal signal-to-noise ratio (SNR) by averaging out random detector noise. A 4 cm⁻¹ resolution is sufficient to resolve the distinct functional group bands of solid-phase organic molecules without over-sampling and introducing artificial noise.

-

-

Post-Processing & ATR Correction

-

Action: Apply an ATR correction algorithm via the spectrometer's software.

-

Causality: ATR penetration depth is wavelength-dependent (the beam penetrates deeper at lower wavenumbers). The correction normalizes the spectrum, making the relative peak intensities directly comparable to standard transmission (KBr pellet) spectra.

-

Validation Check: Verify that the baseline is flat post-correction and that no derivative-shaped peaks (indicative of anomalous dispersion or refractive index mismatch) are present.

-

Fig 2: Self-validating ATR-FTIR workflow ensuring high signal-to-noise and spectral fidelity.

Quantitative Spectral Data & Peak Assignment

Based on the molecular symmetry, functional group mechanics, and established empirical data for [2] and [3], the following table summarizes the quantitative FT-IR peak assignments for 2-Bromo-5-ethoxy-3-nitropyridine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 – 1540 | Very Strong | High dipole moment change during the asymmetric stretching of the N-O bonds[2]. |

| Nitro (-NO₂) | Symmetric Stretch | 1340 – 1360 | Strong | In-phase stretching of the N-O bonds, highly diagnostic for aromatic nitro compounds[2]. |

| Pyridine Ring | C=C, C=N Stretch | 1560 – 1600 | Medium-Strong | Shifted slightly higher due to the highly polarized push-pull electronic environment[1]. |

| Ethoxy (-OEt) | Asymmetric C-O-C | 1240 – 1260 | Strong | Aryl-alkyl ether linkage vibration; highly sensitive to the aromatic ring's electron density[3]. |

| Ethoxy (-OEt) | Symmetric C-O-C | 1020 – 1050 | Medium | Symmetrical breathing of the ether linkage[3]. |

| Bromo (-Br) | C-Br Stretch | 1000 – 1050 | Medium | In-plane stretching mode typical for halogenated heteroaromatics[4]. |

| Aliphatic C-H | C-H Stretch (-CH₃, -CH₂) | 2850 – 2980 | Weak-Medium | Standard sp³ C-H stretching originating from the ethoxy alkyl chain. |

| Aromatic C-H | C-H Stretch (Ring) | 3050 – 3100 | Weak | Standard sp² C-H stretching from the isolated protons at positions 4 and 6 on the pyridine ring. |

Note: The exact wavenumber may shift by ±5 cm⁻¹ depending on the crystalline polymorph of the sample and the specific ATR crystal utilized.

References

-

Title: FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed/NIH) URL: [Link]

-

Title: Correlations of the Infrared Spectra of Some Pyridines Source: The Journal of Physical Chemistry (ACS Publications) URL: [Link]

-

Title: 2-Ethoxypyridine | C7H9NO | CID 84499 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: FT-IR and Laser Raman Spectroscopic Analysis Of 4-Amino-3-Bromopyridine Source: AIP Conference Proceedings URL: [Link]

Sources

physical and chemical properties of 2-Bromo-5-ethoxy-3-nitropyridine

This in-depth technical guide provides a rigorous analysis of the physicochemical properties, structural mechanisms, and synthetic utility of 2-Bromo-5-ethoxy-3-nitropyridine . Designed for researchers and drug development professionals, this whitepaper synthesizes empirical data with field-proven experimental workflows to facilitate the integration of this highly functionalized scaffold into advanced medicinal chemistry pipelines.

Executive Summary & Physicochemical Profiling

2-Bromo-5-ethoxy-3-nitropyridine (CAS: 1807003-39-9) is an electronically biased, polyfunctional heterocyclic building block[1]. The strategic placement of an electron-withdrawing nitro group, a labile halogen, and a resonance-donating ether on a pyridine core creates a scaffold primed for orthogonal functionalization. Its specific substitution pattern allows for highly regioselective carbon-heteroatom and carbon-carbon bond formations, making it an invaluable synthon in the development of kinase inhibitors, agrochemicals, and novel therapeutics.

To inform downstream handling and purification, the core physicochemical properties of the compound are summarized below:

| Property | Value |

| Chemical Name | 2-Bromo-5-ethoxy-3-nitropyridine |

| CAS Registry Number | 1807003-39-9[1] |

| Molecular Formula | C₇H₇BrN₂O₃[1] |

| Molecular Weight | 247.05 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 68.8 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 4 |

| Predicted LogP | ~1.8 - 2.2 |

Note: The absence of hydrogen bond donors and a moderate LogP ensure excellent solubility in aprotic organic solvents (e.g., Acetonitrile, DMF, DMSO), which is critical for transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Structural and Mechanistic Insights: Electronic Activation

The reactivity of 2-Bromo-5-ethoxy-3-nitropyridine is dictated by the competing electronic effects of its substituents. Understanding these forces is critical for predicting regioselectivity during complex syntheses:

-

C2-Bromine Activation: The pyridine nitrogen and the C3-nitro group exert powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This drastically lowers the electron density at the C2 position, making the C2-bromine bond highly susceptible to Nucleophilic Aromatic Substitution ( SNAr )[2][3].

-

Meisenheimer Complex Stabilization: During an SNAr reaction, the incoming nucleophile forms a negatively charged Meisenheimer intermediate. The ortho-nitro group efficiently delocalizes this negative charge, drastically lowering the activation energy of the addition-elimination pathway[2].

-

C5-Ethoxy Modulation: The ethoxy group acts as a resonance donor (+M). While methoxy and ethoxy groups generally increase the electron density of aromatic systems, their influence at the meta-position relative to the leaving group does not overpower the strong activation provided by the C3-nitro group, allowing SNAr to proceed efficiently[4].

Electronic reactivity map detailing orthogonal functionalization pathways.

Experimental Workflow: Non-Aqueous Sandmeyer Bromination

Synthesizing 2-bromo-3-nitropyridines from their corresponding 2-amino precursors requires precise mechanistic control. Standard aqueous Sandmeyer conditions (using NaNO2 and aqueous HBr ) frequently fail for these substrates. Causality: The highly activated C2 position of a 3-nitropyridine is prone to rapid hydrolysis in water, leading to the formation of a 2-pyridone byproduct instead of the desired aryl bromide.

To circumvent this, a self-validating non-aqueous Sandmeyer protocol utilizing an alkyl nitrite and Copper(II) bromide is required[5][6].

Non-aqueous Sandmeyer synthetic workflow using tert-butyl nitrite.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 5-ethoxy-3-nitropyridin-2-amine (1.0 eq) in anhydrous acetonitrile (ACN) to achieve a 0.5 M concentration. Maintain the system under a dry argon atmosphere to strictly exclude moisture.

-

Catalyst Integration: Add Copper(II) bromide ( CuBr2 , 1.2 eq) to the stirring solution. Causality: The use of Cu(II) instead of Cu(I) prevents unwanted side reactions and facilitates the single-electron transfer required for the radical substitution pathway[5][6].

-

In Situ Diazotization: Cool the reaction vessel to 0 °C using an ice bath. Slowly add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise. Causality: t-BuONO acts as an organic-soluble source of the nitrosonium ion ( NO+ ), driving the diazotization of the primary amine without introducing water or strong mineral acids[5].

-

Radical Substitution & Workup: Allow the mixture to warm to 25 °C and stir for 2–3 hours until nitrogen gas evolution ceases. Quench the reaction by adding 10% aqueous NH4Cl . The ammonium chloride effectively complexes the copper salts, allowing for clean phase separation. Extract the aqueous layer with ethyl acetate, dry the organic phase over Na2SO4 , and purify via silica gel chromatography.

Downstream Applications in Drug Discovery

Once synthesized, 2-Bromo-5-ethoxy-3-nitropyridine serves as a linchpin for building complex molecular architectures.

Nucleophilic Aromatic Substitution ( SNAr ) The C2-Br bond can be readily displaced by a variety of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions (e.g., K2CO3 in DMF at 60 °C). The reaction kinetics follow a pseudo-first-order rate when the nucleophile is in excess, and the process is heavily dependent on the polarity of the solvent system[2][3].

Selective Nitro Reduction If the synthetic route requires a 2,3-diamino derivative (often used to construct fused bicyclic systems like imidazo[4,5-b]pyridines), the C3-nitro group must be reduced.

-

Protocol Choice: Catalytic hydrogenation (Pd/C, H2 ) is strongly discouraged if the C2-Br bond must be preserved, as palladium readily catalyzes hydrodehalogenation.

-

Optimal Methodology: Employ a dissolving metal reduction using Iron powder and Ammonium Chloride ( Fe/NH4Cl ) in an ethanol/water mixture at 70 °C[7][8]. Causality: The Fe/NH4Cl system operates via a single-electron transfer mechanism that is highly chemoselective for nitro groups. It cleanly yields the corresponding amine without triggering the oxidative addition pathways that cleave carbon-halogen bonds[8].

Sources

- 1. 2-Bromo-5-ethoxy-3-nitropyridine | CAS#:1807003-39-9 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. JP2013525476A - Heterocyclic derivatives as ALK inhibitors - Google Patents [patents.google.com]

- 8. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]

stability and storage conditions for 2-Bromo-5-ethoxy-3-nitropyridine

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-5-ethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethoxy-3-nitropyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group, the halogen-bonding potential of the bromine atom, and the electron-donating ethoxy group, make it a valuable building block for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, reproducibility of experimental results, and safety in the laboratory. This guide provides a comprehensive overview of the stability profile of 2-Bromo-5-ethoxy-3-nitropyridine, drawing upon data for the compound itself and structurally related analogues to offer field-proven insights.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-5-ethoxy-3-nitropyridine is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Name | 2-Bromo-5-ethoxy-3-nitropyridine | N/A |

| CAS Number | 886372-76-5 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | [1] |

| Molecular Weight | 247.05 g/mol | [1] |

| Appearance | Not explicitly stated for this compound, but analogues are typically light-yellow to yellow or brown powders or crystals. | |

| Melting Point | Data not available for this specific compound. For comparison, 5-Bromo-2-methoxy-3-nitropyridine has a melting point of 89-90 °C. | |

| Solubility | Data not available for this specific compound. Analogues like 2-Bromo-5-nitropyridine are generally insoluble in water but soluble in polar organic solvents. | [2] |

The presence of both a bromine atom and a nitro group on the pyridine ring renders the molecule susceptible to various chemical transformations, a critical consideration for its stability.

Factors Influencing Stability and Potential Degradation Pathways

The stability of 2-Bromo-5-ethoxy-3-nitropyridine is influenced by several environmental factors. The following sections detail the key contributors to its potential degradation, with insights drawn from related bromo-nitropyridine compounds.

Incompatible Materials and Conditions

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided as it may lead to vigorous reactions and decomposition.[3][4][5]

-

Strong Bases: The presence of strong bases can promote nucleophilic substitution reactions, potentially displacing the bromo or nitro groups, or leading to other undesired side reactions.[4][5]

-

Strong Acids: While some related compounds are synthesized in the presence of strong acids, prolonged exposure or heating with strong acids could lead to decomposition.[5]

-

Heat and Light: Exposure to high temperatures and light can provide the energy required to initiate degradation pathways.[5] For many nitropyridine derivatives, this can involve complex decomposition reactions.

Potential Degradation Mechanisms

While specific degradation pathways for 2-Bromo-5-ethoxy-3-nitropyridine are not extensively documented, the chemical functionalities present suggest several plausible routes of decomposition. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack.

Caption: Potential degradation pathways for 2-Bromo-5-ethoxy-3-nitropyridine.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of 2-Bromo-5-ethoxy-3-nitropyridine, the following storage and handling procedures are recommended.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container in a dry environment at a temperature of 4 to 8 °C.[1] An inert atmosphere, such as argon or nitrogen, is also recommended for related compounds to prevent degradation from atmospheric components.

| Condition | Recommendation | Rationale |

| Temperature | 4 to 8 °C | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Sealed in dry conditions | Prevents hydrolysis and reactions with atmospheric moisture. |

| Light | Store in a dark place | Minimizes light-induced degradation. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to air and moisture. |

Handling

-

Handling should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6]

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][6]

-

Avoid the formation of dust and aerosols.[6]

-

Keep away from sources of ignition.[6]

-

After handling, wash hands thoroughly.[4]

Experimental Protocol: Purity and Stability Assessment

To ensure the quality of 2-Bromo-5-ethoxy-3-nitropyridine, particularly after prolonged storage or before use in sensitive applications, its purity and stability should be assessed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-Bromo-5-ethoxy-3-nitropyridine and identify the presence of any degradation products.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-Bromo-5-ethoxy-3-nitropyridine.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Start with a suitable gradient, for instance, 5% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

The presence of new, smaller peaks may indicate degradation.

-

Caption: Workflow for HPLC purity assessment.

Conclusion

2-Bromo-5-ethoxy-3-nitropyridine is a valuable, yet potentially sensitive, chemical intermediate. Its stability is contingent upon strict adherence to appropriate storage and handling protocols. By storing the compound at 4 to 8 °C in a dry, dark environment and avoiding contact with incompatible materials such as strong oxidizing agents and bases, researchers can ensure its integrity for use in synthetic applications. Regular purity assessment via techniques like HPLC is recommended to validate the quality of the material over time.

References

-

NextSDS. (n.d.). 2-Bromo-5,6-dimethoxy-3-nitropyridine — Chemical Substance Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Antibodies.com. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-